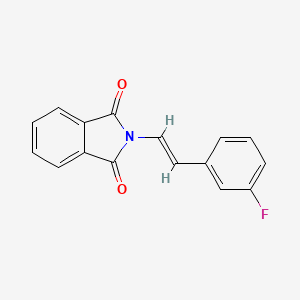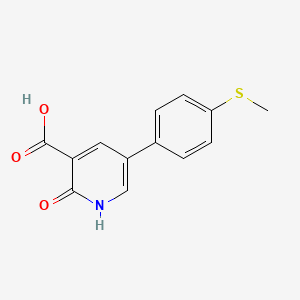![molecular formula C13H10F3NO3 B6328471 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione CAS No. 278183-69-0](/img/structure/B6328471.png)
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione (TFMPD) is a compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and biotechnology. TFMPD is a versatile molecule that has been used in research to investigate the mechanism of action of various drugs and to explore new therapeutic strategies.
Scientific Research Applications
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including antifungal agents, antiviral agents, and antibiotics. It has also been used to explore new therapeutic strategies for the treatment of cancer, HIV, and other diseases. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs and to study the pharmacokinetics of drugs.
Mechanism of Action
The mechanism of action of 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and antioxidant effects. Furthermore, this compound has been shown to have anti-cancer effects and to increase the efficacy of some drugs.
Advantages and Limitations for Lab Experiments
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. In addition, it is a highly stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, this compound can be toxic at high concentrations.
Future Directions
There are several potential future directions for research involving 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione. One potential direction is to further explore its mechanism of action and to identify additional biochemical and physiological effects. Another potential direction is to explore the therapeutic potential of this compound in the treatment of various diseases, such as cancer, HIV, and other infectious diseases. In addition, further research could be conducted to explore the pharmacokinetics of this compound and to identify potential drug-drug interactions. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for other drugs.
Synthesis Methods
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione can be synthesized by a three-step reaction process. The first step involves the reaction of 2-methyl-2-butene with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form ethyl trifluoroacetate. The second step involves the reaction of ethyl trifluoroacetate with 4-trifluoromethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form this compound. The third step involves the reaction of this compound with a base, such as potassium hydroxide, to form the desired product.
properties
IUPAC Name |
1-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)7-8-17-11(18)5-6-12(17)19/h1-4,7-8H,5-6H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNSJPZLIHVFM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C=CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

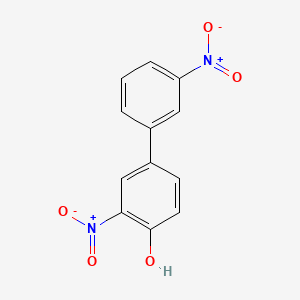
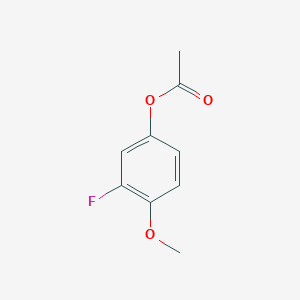
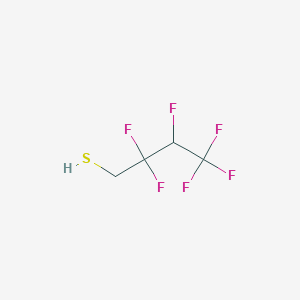




![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
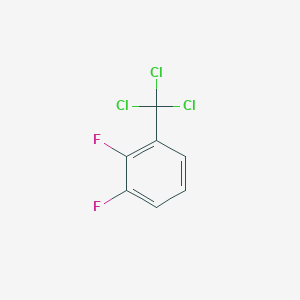
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
